3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide
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Overview
Description
3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide is an organic compound with a complex structure that includes nitro, trifluoroethoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Etherification: The attachment of the trifluoroethoxy group.
Hydrazide Formation: The conversion of the carboxylic acid group to a hydrazide.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for etherification, and hydrazine derivatives for hydrazide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid hydrazides.
Scientific Research Applications
3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity, while the hydrazide moiety can form stable complexes with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid hydrazide: Lacks the trifluoroethoxy group, leading to different chemical properties and reactivity.
3-Nitrobenzoic acid hydrazide: Similar structure but without the trifluoroethoxy group.
2-(2,2,2-Trifluoroethoxy)benzoic acid hydrazide: Lacks the nitro group, resulting in different biological and chemical behavior.
Uniqueness
3-Nitro-2-(2,2,2-trifluoro-ethoxy)-benzoic acid hydrazide is unique due to the combination of nitro, trifluoroethoxy, and hydrazide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-2-(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O4/c10-9(11,12)4-19-7-5(8(16)14-13)2-1-3-6(7)15(17)18/h1-3H,4,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOTHCZNZYHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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